
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester typically involves the esterification of 2-propenoic acid with 2,4,6-trichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-propenoic acid and 2,4,6-trichlorophenol.
Polymerization: The compound can participate in free radical polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2,4,6-trichlorophenol.
Polymerization: Polymers with varying molecular weights and properties.
Substitution: New derivatives with modified functional groups.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is primarily related to its ability to undergo polymerization and form stable polymers. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, heptyl ester:
2-Propenoic acid, 2-methyl-, octadecyl ester:
Uniqueness
2-Propenoic acid, 2-methyl-, 2,4,6-trichlorophenyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
18967-27-6 |
|---|---|
Formule moléculaire |
C10H7Cl3O2 |
Poids moléculaire |
265.5 g/mol |
Nom IUPAC |
(2,4,6-trichlorophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3 |
Clé InChI |
DGZZQOZXBPFEIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


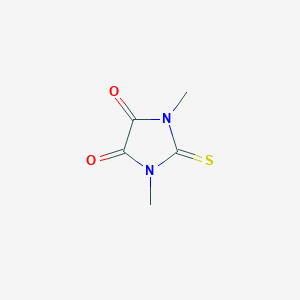
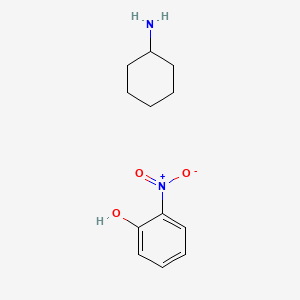


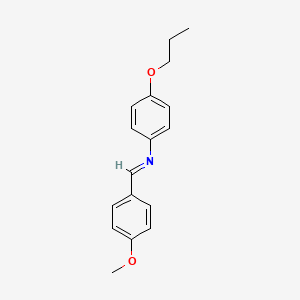
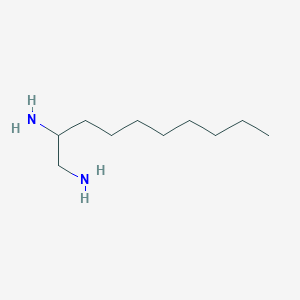
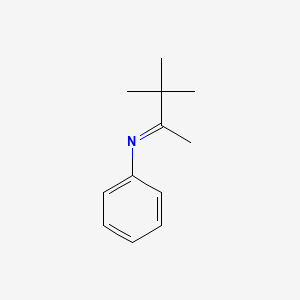
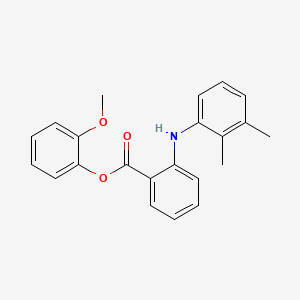
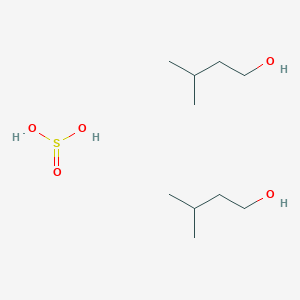

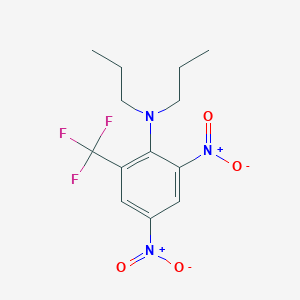

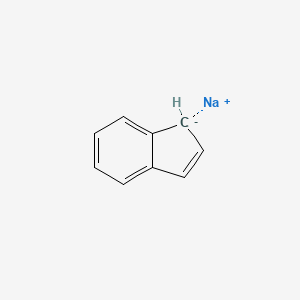
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
